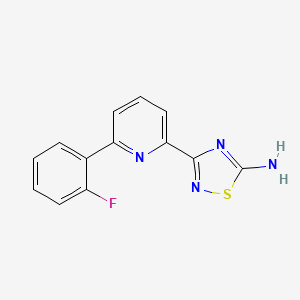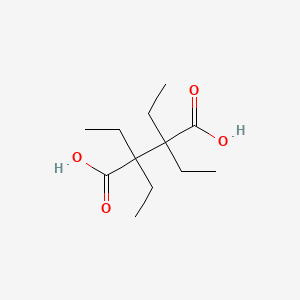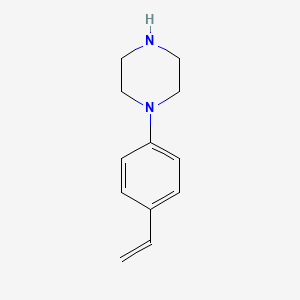
4-(Cyclopropylmethylamino)oxane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylmethylamino)oxane-4-carboxylic acid is an organic compound with the molecular formula C9H15NO3 This compound is characterized by the presence of a cyclopropylmethylamino group attached to an oxane ring, which also bears a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethylamino)oxane-4-carboxylic acid typically involves the reaction of cyclopropylmethylamine with an oxane derivative under controlled conditions. One common method involves the use of a protecting group strategy to selectively introduce the cyclopropylmethylamino group onto the oxane ring, followed by deprotection and subsequent carboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopropylmethylamino)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
4-(Cyclopropylmethylamino)oxane-4-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Cyclopropylmethylamino)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes such as signal transduction, metabolism, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-(Cyclopropylmethylamino)oxane-4-carboxylic acid is unique due to the presence of the cyclopropylmethylamino group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
4-(cyclopropylmethylamino)oxane-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c12-9(13)10(3-5-14-6-4-10)11-7-8-1-2-8/h8,11H,1-7H2,(H,12,13) |
Clave InChI |
HXJWHDYOYWRKPF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CNC2(CCOCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


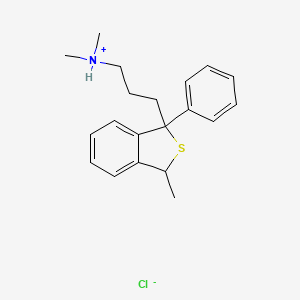
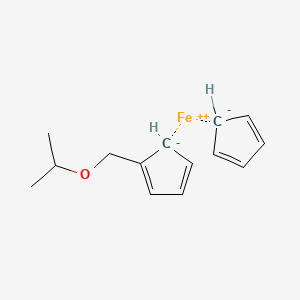
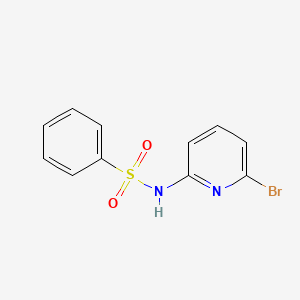


![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)

![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
